
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of a bromine atom, an ethyl group, and a piperidin-1-ylmethyl group attached to the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid typically involves multi-step organic reactions The piperidin-1-ylmethyl group is then added via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
6-Bromo-5-methyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.
6-Bromo-5-ethyl-2-(morpholin-4-ylmethyl)benzofuran-4-carboxylic acid: Substitutes the piperidin-1-ylmethyl group with a morpholin-4-ylmethyl group, which may impact its biological activity.
Uniqueness
The unique combination of the bromine atom, ethyl group, and piperidin-1-ylmethyl group in 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid contributes to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H20BrNO3 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
6-bromo-5-ethyl-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO3/c1-2-12-14(18)9-15-13(16(12)17(20)21)8-11(22-15)10-19-6-4-3-5-7-19/h8-9H,2-7,10H2,1H3,(H,20,21) |
Clave InChI |
LYYXJVVDUOVGPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=C1C(=O)O)C=C(O2)CN3CCCCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
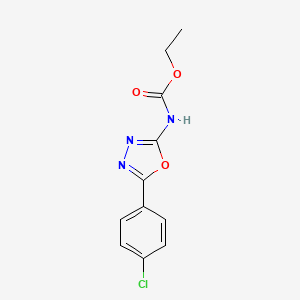
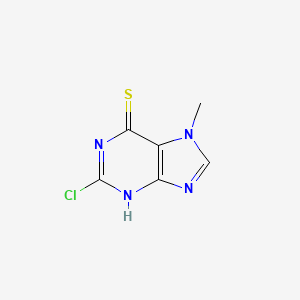
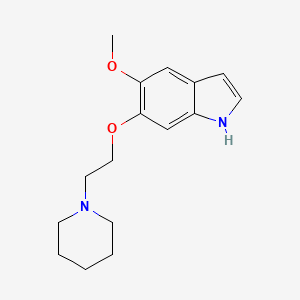


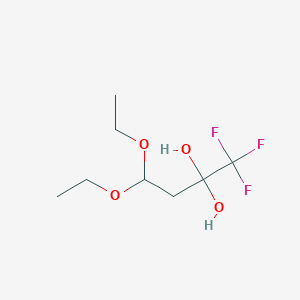

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
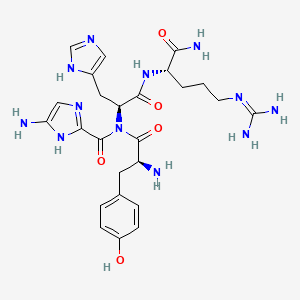
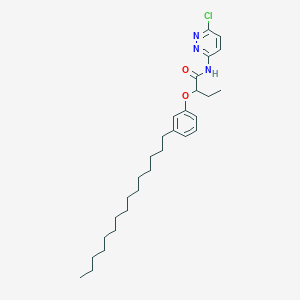
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
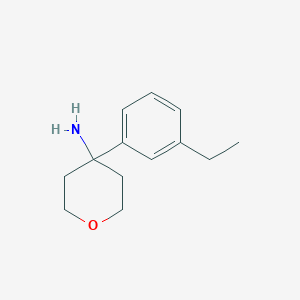
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
